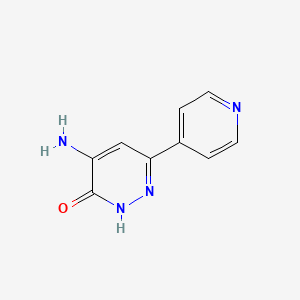












|
REACTION_CXSMILES
|
[NH2:1]N.[N:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1.O.NN>C(=O)([O-])[O-].[K+].[K+]>[NH2:1][C:11]1[C:12](=[O:15])[NH:13][N:14]=[C:9]([C:6]2[CH:7]=[CH:8][N:3]=[CH:4][CH:5]=2)[CH:10]=1 |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=1C=CC(NN1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(N=N1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=1C=CC(NN1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=1C=CC(NN1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the preparation of the entitled compound
|
|
Type
|
ADDITION
|
|
Details
|
A mixture containing 10 g
|
|
Type
|
DISTILLATION
|
|
Details
|
the excess hydrazine distilled off in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
The remaining residue was heated with about 300 ml
|
|
Type
|
FILTRATION
|
|
Details
|
of methanol and the solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
obtained from another run
|
|
Type
|
CUSTOM
|
|
Details
|
reprecipitated by addition of acetic acid
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The precipitate was dried for 9 hours at 40° C. over P2O5
|
|
Duration
|
9 h
|
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
at 80° C
|
|
Type
|
CUSTOM
|
|
Details
|
was next dried in a vacuum oven at 80° C. for 2 days
|
|
Duration
|
2 d
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 18.2 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(NN=C(C1)C1=CC=NC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |